Riluzole-13C,15N2

Descripción

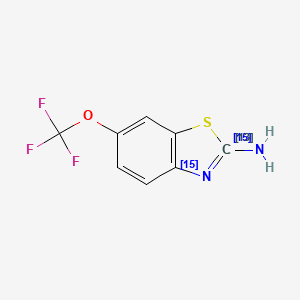

Structure

3D Structure

Propiedades

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALBRSUTCGOEG-VUJIMZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Riluzole-13C,15N2 for Amyotrophic Lateral Sclerosis (ALS) Research

Introduction: Riluzole and the Role of Stable Isotopes in ALS Research

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disorder characterized by the death of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure.[1][2] While the exact pathogenesis is not fully understood, one prominent hypothesis involves excitotoxicity, where excessive levels of the neurotransmitter glutamate cause neuronal damage.[3][4] Riluzole, a benzothiazole derivative, is the first drug approved for the treatment of ALS and remains a cornerstone of therapy worldwide.[2][3][5] It has been shown in clinical trials to extend survival and/or the time to tracheostomy, albeit modestly.[6][7][8]

Advancements in ALS research and drug development necessitate precise and reliable analytical methods to study the pharmacokinetics (PK)—the absorption, distribution, metabolism, and excretion (ADME)—of therapeutic agents like Riluzole.[9] This is where stable isotope-labeled compounds, such as Riluzole-13C,15N2, become indispensable.

Riluzole-13C,15N2 is a heavy-isotope-labeled version of Riluzole, where specific carbon and nitrogen atoms are replaced with their non-radioactive, stable isotopes (Carbon-13 and Nitrogen-15).[10][11][12] This labeling results in a molecule with a higher molecular weight but chemically identical behavior to the unlabeled drug.[13][14] Its primary application is as an internal standard in quantitative bioanalysis using mass spectrometry.[9][15] By adding a known quantity of Riluzole-13C,15N2 to a biological sample (e.g., plasma), researchers can accurately measure the concentration of the unlabeled Riluzole, correcting for variations in sample preparation and instrument response.[] This technique significantly enhances the accuracy, precision, and robustness of pharmacokinetic studies, which are crucial for optimizing dosing regimens and evaluating new drug formulations.[14][][17]

Mechanism of Action of Riluzole

The neuroprotective effects of Riluzole are multifaceted and not entirely elucidated, but they are primarily centered on the modulation of glutamatergic neurotransmission.[18][19] Its pharmacological properties involve actions at both pre- and post-synaptic levels to reduce glutamate-mediated excitotoxicity.

The key mechanisms include:

-

Inhibition of Glutamate Release: Riluzole is thought to reduce the release of glutamate from presynaptic nerve terminals. This is partly achieved by inactivating voltage-dependent sodium channels, which are crucial for propagating the action potentials that trigger neurotransmitter release.[3][18]

-

Inactivation of Voltage-Dependent Sodium Channels: The drug preferentially blocks tetrodotoxin-sensitive (TTX-S) sodium channels, particularly those associated with damaged neurons, thereby stabilizing neuronal membranes and reducing hyperexcitability.[20][21]

-

Modulation of Postsynaptic Glutamate Receptors: Riluzole can block some postsynaptic effects of glutamate through non-competitive inhibition of N-methyl-D-aspartate (NMDA) receptors.[18][20] There is also evidence suggesting it may act on AMPA/kainate receptors.[19]

-

Enhancement of Glutamate Uptake: Some studies suggest that Riluzole can increase the uptake of glutamate from the synaptic cleft by enhancing the activity of glutamate transporters, such as GLAST and GLT1, located on astrocytes.[22] This action helps to clear excess glutamate more efficiently.

These combined actions help protect motor neurons from the damaging effects of excessive glutamate signaling, which is a key pathological feature of ALS.[4][23]

Caption: Riluzole's multi-target mechanism in modulating glutamate excitotoxicity.

Quantitative Data

The following tables summarize key quantitative data regarding Riluzole's pharmacokinetics, clinical efficacy, and the analytical parameters for its quantification using Riluzole-13C,15N2.

Table 1: Pharmacokinetic Properties of Riluzole

| Parameter | Value | Reference(s) |

| Bioavailability | ~60% (highly variable) | [3][20][24][25] |

| Time to Peak (Tmax) | 60 to 90 minutes | [25] |

| Peak Concentration (Cmax) | ~173 ng/mL (after 50 mg dose) | [25] |

| Effect of Food | High-fat meals reduce AUC by ~20% and Cmax by ~45% | [3][25] |

| Protein Binding | ~97% (mainly to albumin and lipoproteins) | [3][20][25] |

| Metabolism | Extensively hepatic, primarily by CYP1A2 | [3][20][25] |

| Elimination Half-life | 9 to 15 hours | [18][20] |

| Excretion | ~90% in urine (as metabolites) | [20] |

Table 2: Summary of Clinical Efficacy in ALS

| Endpoint | Result | Reference(s) |

| Survival Benefit (Pivotal Trials) | Prolongs median survival by 2 to 3 months | [7][8][21][26] |

| 1-Year Survival Probability | ~9% increase | [2] |

| Survival Benefit (Real-World Evidence) | Median survival benefit may range from 7 to 19 months | [1][5][7] |

| Recommended Dosage | 50 mg every 12 hours | [26] |

Table 3: Typical LC-MS/MS Method Parameters for Riluzole Quantification

| Parameter | Value | Reference(s) |

| Internal Standard | Riluzole-13C,15N2 | [15][27] |

| Biological Matrix | Human Plasma | [28][29] |

| Linearity Range | 0.5 - 500.0 ng/mL | [27] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [28][29] |

| Intra-day Precision (%CV) | < 5.7% | [28] |

| Inter-day Precision (%CV) | < 5.4% | [28] |

| Intra-day Accuracy | 93.2% to 101.3% | [28] |

| Inter-day Accuracy | 91.8% to 104.9% | [28] |

| Extraction Recovery | > 97% | [29] |

| MRM Transition (Riluzole) | m/z 235.0 → 166.0 | [15] |

| MRM Transition (Riluzole-13C,15N2) | m/z 238.0 → 169.0 | [15][27] |

Experimental Protocols

The use of Riluzole-13C,15N2 is central to the accurate quantification of Riluzole in biological matrices. Below is a representative protocol for the analysis of Riluzole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), synthesized from published methodologies.[15][27][30]

Protocol: Quantification of Riluzole in Human Plasma via LC-MS/MS

Objective: To determine the concentration of Riluzole in human plasma samples using a validated LC-MS/MS method with Riluzole-13C,15N2 as an internal standard (IS).

Materials:

-

Human plasma (K2-EDTA)

-

Riluzole reference standard

-

Riluzole-13C,15N2 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Liquid-liquid extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)

-

Calibrated pipettes, vortex mixer, centrifuge

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Chromatography column (e.g., C18, 4.6 x 75 mm, 3.5 µm)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Riluzole and Riluzole-13C,15N2 in methanol or acetonitrile.

-

Prepare a working solution of the IS (e.g., 100 ng/mL).

-

Serially dilute the Riluzole stock solution to prepare calibration curve standards (e.g., 0.5 to 500 ng/mL) and QC samples (low, medium, high concentrations) by spiking into blank human plasma.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (unknown, standard, or QC), add 25 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 1.0 mL of the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Integrate the peak areas for both Riluzole and the IS.

-

Calculate the peak area ratio (Riluzole / IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Riluzole in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for Riluzole quantification in plasma using LC-MS/MS.

References

- 1. dovepress.com [dovepress.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Biochemical Pathways of ALS and Riluzole - Rilutech [alsrilutechnoah.weebly.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]

- 8. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Riluzole-13C,15N2 | CymitQuimica [cymitquimica.com]

- 12. Riluzole-13C,15N2 - Acanthus Research [acanthusresearch.com]

- 13. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. metsol.com [metsol.com]

- 15. A study on the pharmacokinetic bioequivalence of oral tablet formulations of riluzole among healthy volunteers utilizing HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Riluzole - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. DSpace [lenus.ie]

- 24. Riluzole pharmacokinetics in young patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. medsinfo.com.au [medsinfo.com.au]

- 26. Riluzole for Amyotrophic Lateral Sclerosis Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pharmjournal.ru [pharmjournal.ru]

- 29. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Commercial Suppliers and Research Applications of Riluzole-13C,15N2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and research applications of Riluzole-13C,15N2, an isotopically labeled internal standard crucial for the accurate quantification of the neuroprotective drug Riluzole. This document details commercial suppliers, analytical methodologies, and the biochemical pathways associated with Riluzole's mechanism of action.

Commercial Availability

Riluzole-13C,15N2 is available from several commercial suppliers specializing in research chemicals and pharmaceutical standards. While specific purity and analytical data are typically provided on a lot-specific Certificate of Analysis (CoA) available upon request from the suppliers, the following table summarizes key information for prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| --INVALID-LINK-- | Riluzole-13C,15N2 | 1215552-03-6 | ¹³CC₇H₅F₃¹⁵N₂OS | 237.18 | Labeled form of Riluzole, a glutamate antagonist. For laboratory use only.[1] |

| --INVALID-LINK-- | Riluzole-13C,15N2 | 1215552-03-6 | ¹³CC₇H₅F₃¹⁵N₂OS | 237.18 | ISO9001 certified supplier. Used in ALS research.[2] |

| --INVALID-LINK-- | Riluzole-13C,15N2 | 1215552-03-6 | C₈H₅F₃N₂OS | 237.18 | High-purity reference standard for pharmaceutical testing.[3] |

| --INVALID-LINK-- | Riluzole-13C,15N2 | 1215552-03-6 | Not Specified | Not Specified | Stable isotope-labeled Riluzole for use as an internal standard in clinical mass spectrometry.[4] |

| --INVALID-LINK-- | Riluzole-13C,15N2 | 1215552-03-6 | C₇¹³CH₅F₃¹⁵N₂OS | Not Specified | Drug substance stable isotope labeled reference standard.[5] |

| --INVALID-LINK-- | Riluzole-13C,15N2 | 1215552-03-6 | Not Specified | Not Specified | Accompanied by a Certificate of Analysis.[6] |

Synthesis of Riluzole

The synthesis of unlabeled Riluzole has been described through various processes. One common method involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate salt and an oxidant in an acetic acid solution. The synthesis of the isotopically labeled Riluzole-13C,15N2 would require the use of starting materials enriched with ¹³C and ¹⁵N. A general synthetic scheme is outlined below.

Experimental Protocols: Bioanalytical Methods using Riluzole-13C,15N2

Riluzole-13C,15N2 is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Riluzole in biological matrices, such as human plasma. These methods are essential for pharmacokinetic, bioavailability, and bioequivalence studies.

Sample Preparation

A common and efficient method for extracting Riluzole and the IS from plasma is automated protein precipitation.

Protocol:

-

To a 0.050 mL aliquot of human plasma, add a protein precipitation agent (e.g., acetonitrile) containing a known concentration of Riluzole-13C,15N2.

-

Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical parameters for the LC-MS/MS analysis of Riluzole, using Riluzole-13C,15N2 as the internal standard.

| Parameter | Description |

| Chromatography | |

| Column | ACE Excel Super C18 (2.1 x 100 mm, 3 µm) or equivalent |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 1.0 M ammonium acetate with formic acid) and an organic solvent (e.g., methanol or acetonitrile). An example isocratic mobile phase is a 30:70 ratio of aqueous to organic phase.[3] |

| Flow Rate | 0.35 mL/min[3] |

| Column Temperature | 40 °C[3] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scanning Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Riluzole) | m/z 235.0 → 166.0[3] |

| MRM Transition (Riluzole-13C,15N2) | m/z 238.0 → 169.4[3] |

| Linearity Range | 0.700–700 ng/mL in human plasma[3] |

| Lower Limit of Quantification (LLOQ) | 0.700 ng/mL[3] |

This validated HPLC method with MS/MS detection is precise, accurate, sensitive, and selective for determining Riluzole concentrations in human plasma.[1]

Riluzole's Mechanism of Action and Signaling Pathways

Riluzole is a neuroprotective agent primarily used in the treatment of amyotrophic lateral sclerosis (ALS).[1] Its therapeutic effects are believed to be mediated through the modulation of the glutamatergic system.[1]

The primary mechanisms of action of Riluzole include:

-

Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which reduces neuronal excitability and subsequently inhibits the release of glutamate.[1]

-

Modulation of Postsynaptic Glutamate Receptors: It can inhibit certain ionotropic glutamate receptors, such as NMDA and kainate receptors, protecting neurons from excitotoxic injury caused by excessive calcium influx.[1]

-

Potentiation of Glutamate Uptake: Riluzole has been shown to enhance the activity of glutamate transporters, which aids in clearing excess glutamate from the synaptic cleft.

-

Modulation of Other Ion Channels and Signaling Pathways: Riluzole can also affect voltage-gated potassium channels and activate intracellular signaling pathways involved in cell survival, such as the Akt pathway.[1]

References

- 1. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 2. Riluzole Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neurology.org [neurology.org]

- 5. The Glutamate Release Inhibitor Riluzole Decreases Migration, Invasion and Proliferation of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Riluzole - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Isotopic Labeling of Riluzole-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Riluzole-13C,15N2, an isotopically labeled form of Riluzole, a neuroprotective drug primarily used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3] Isotopic labeling is a critical technique in pharmaceutical research, enabling precise quantification in pharmacokinetic studies, serving as an internal standard in bioanalytical methods, and facilitating metabolic pathway elucidation.[4][5][6] Riluzole-13C,15N2, specifically, is widely employed as an internal standard for the accurate measurement of Riluzole concentrations in biological samples.[7][8][9][10][11]

Physicochemical Properties and Synthesis Overview

Riluzole-13C,15N2 is a stable isotope-labeled analog of Riluzole. The incorporation of one carbon-13 and two nitrogen-15 atoms results in a molecule that is chemically identical to the parent drug but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.

| Property | Value | Reference |

| Chemical Name | 2-Amino-6-(trifluoromethoxy)benzothiazole-13C,15N2 | Inferred from structure |

| Molecular Formula | C713CH5F315N2OS | [12] |

| CAS Number | 1215552-03-6 | [12] |

| Parent Drug | Riluzole | [12] |

| Primary Application | Internal Standard for Mass Spectrometry | [4][7][8][9] |

Synthesis Pathway:

The synthesis of Riluzole-13C,15N2 involves the use of isotopically enriched starting materials. A common synthetic route for Riluzole involves the reaction of 4-trifluoromethoxyaniline with a thiocyanate salt in the presence of an oxidant.[13][14] To produce the labeled compound, a thiocyanate salt enriched with 13C and 15N, such as potassium [13C,15N]thiocyanate, is used. This ensures the incorporation of the stable isotopes into the benzothiazole ring structure.

Caption: Plausible synthetic workflow for Riluzole-13C,15N2.

Application in Quantitative Bioanalysis

The primary and most critical application of Riluzole-13C,15N2 is as an internal standard (IS) for the quantification of Riluzole in biological matrices, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10][11][15] The stable isotope-labeled IS co-elutes with the unlabeled analyte and compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.

Experimental Protocol: Quantification of Riluzole in Human Plasma via LC-MS/MS

This protocol is a composite of methodologies reported in the literature.[7][8][9][10][11][16]

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add a known concentration of Riluzole-13C,15N2 working solution.

-

Add a protein precipitating agent (e.g., acetonitrile).

-

Vortex mix to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation (HPLC/UPLC):

-

Inject the supernatant onto a reverse-phase C18 column.

-

Use an isocratic or gradient mobile phase, typically consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium acetate).[10][11][17]

-

The flow rate is optimized to achieve good separation and peak shape within a short run time.[11]

-

-

Mass Spectrometric Detection (MS/MS):

-

Utilize a tandem mass spectrometer with a positive electrospray ionization (ESI+) source.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both Riluzole and Riluzole-13C,15N2.

-

Caption: Experimental workflow for bioanalysis of Riluzole.

Quantitative Performance Data:

The use of Riluzole-13C,15N2 as an internal standard allows for the development of highly sensitive, accurate, and precise bioanalytical methods.

| Parameter | Reported Values | References |

| Linearity Range | 0.5 - 500 ng/mL | [10][15] |

| Lower Limit of Quantitation (LLOQ) | 0.5 - 0.7 ng/mL | [9][10][11][15][16] |

| Intra-day Precision (%CV) | 0.6% - 5.7% | [10] |

| Inter-day Precision (%CV) | 1.4% - 5.7% | [10] |

| Intra-day Accuracy | 93.2% - 101.3% | [16][18] |

| Inter-day Accuracy | 91.8% - 104.9% | [16][18] |

| MRM Transition (Riluzole) | m/z 235.0 → 166.0 or 165.9 | [10][11] |

| MRM Transition (Riluzole-13C,15N2) | m/z 238.0 → 169.4 or 169.0 | [10][11] |

Riluzole's Mechanism of Action and Metabolism

Understanding the biological pathways of Riluzole provides context for the importance of its accurate quantification. Riluzole's neuroprotective effects are believed to be multifactorial, primarily targeting the glutamatergic system to reduce excitotoxicity.[19][20]

Key Mechanisms:

-

Inhibition of Glutamate Release: Riluzole blocks presynaptic voltage-gated sodium channels, which reduces neuronal excitability and subsequently decreases the release of the excitatory neurotransmitter glutamate.[19][20]

-

Postsynaptic Receptor Blockade: It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) and kainate receptors, further dampening glutamatergic signaling.[19][20][21]

-

Enhancement of Glutamate Uptake: Some evidence suggests Riluzole may also stimulate glutamate uptake from the synapse.[22]

Caption: Riluzole's primary mechanisms of action.

Metabolic Pathway:

Riluzole undergoes extensive metabolism, primarily in the liver.[23][24] The main pathways are oxidation mediated by cytochrome P450 enzymes, with CYP1A2 being the principal isozyme, followed by glucuronidation.[23][24][25][26] The use of Riluzole-13C,15N2 can also aid in metabolic studies to differentiate the drug from its metabolites in complex biological samples.

Caption: Major metabolic pathways of Riluzole.

References

- 1. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. neurologyletters.com [neurologyletters.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. baranlab.org [baranlab.org]

- 6. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pharmacokinetics, Bioavailability, and Swallowing Safety With Riluzole Oral Film - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative estimation of riluzole in human plasma by LC-ESI-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A study on the pharmacokinetic bioequivalence of oral tablet formulations of riluzole among healthy volunteers utilizing HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Riluzole-13C,15N2 - Acanthus Research [acanthusresearch.com]

- 13. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 14. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]

- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 21. selleckchem.com [selleckchem.com]

- 22. Riluzole - Wikipedia [en.wikipedia.org]

- 23. go.drugbank.com [go.drugbank.com]

- 24. medsinfo.com.au [medsinfo.com.au]

- 25. Pharmacokinetics of riluzole: evidence for glucuronidation as a major metabolic pathway not associated with UGT1A1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

Navigating the Stability Landscape of Riluzole-¹³C,¹⁵N₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of the isotopically labeled compound, Riluzole-¹³C,¹⁵N₂. Primarily utilized as an internal standard in bioanalytical studies, its stability is paramount for the accuracy and reliability of pharmacokinetic and other quantitative analyses. This document synthesizes available stability data, outlines detailed experimental protocols for stability assessment based on regulatory guidelines, and presents visual workflows to aid in study design and execution.

Core Stability Profile of Riluzole-¹³C,¹⁵N₂

Riluzole-¹³C,¹⁵N₂, the stable isotope-labeled analogue of Riluzole, is generally considered a stable molecule under standard laboratory and storage conditions. Its stability has been documented in various bioanalytical method validation reports submitted to regulatory agencies. The key findings from these reports are summarized below, providing a quantitative look at its resilience under different scenarios.

Quantitative Stability Data Summary

The following tables consolidate the stability data for Riluzole-¹³C,¹⁵N₂ as documented in bioanalytical method validation studies. These studies are crucial for ensuring that the internal standard does not degrade during sample collection, processing, and storage, which could otherwise lead to inaccurate quantification of the analyte.

| Stability Parameter | Condition | Duration | Outcome |

| Long-Term Storage | Frozen at -20°C in human plasma | Up to 731 days | Stable |

| Stock Solution | Stored at -20°C | At least 82 days | Stable |

| Freeze-Thaw Cycles | Multiple cycles from -20°C to ambient | At least 4 cycles | Stable |

| Bench-Top (Short-Term) | Kept at room temperature in plasma | Up to 23 hours | Stable |

| Post-Preparative | Processed samples at room temperature | Up to 145 hours | Stable |

The data presented is a synthesis of findings from multiple bioanalytical method validation reports.

Experimental Protocols for Stability Assessment

To ensure the comprehensive evaluation of the stability of Riluzole-¹³C,¹⁵N₂, a series of experiments based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances should be conducted. These protocols are designed to identify potential degradation pathways and establish a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule. While specific forced degradation studies on Riluzole-¹³C,¹⁵N₂ are not extensively published, the degradation pathways are expected to be identical to those of unlabeled Riluzole. Studies on Riluzole have shown degradation under acidic, basic, oxidative, and thermal conditions.

1. Acid and Base Hydrolysis:

-

Objective: To assess susceptibility to hydrolysis.

-

Protocol:

-

Prepare solutions of Riluzole-¹³C,¹⁵N₂ in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining Riluzole-¹³C,¹⁵N₂ and detect any degradation products.

-

2. Oxidative Degradation:

-

Objective: To evaluate sensitivity to oxidation.

-

Protocol:

-

Dissolve Riluzole-¹³C,¹⁵N₂ in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature for a set duration (e.g., 24 hours), protected from light.

-

At intervals, take samples and quench the reaction if necessary.

-

Analyze the samples by HPLC to determine the extent of degradation.

-

3. Thermal Degradation:

-

Objective: To investigate the effect of heat.

-

Protocol:

-

Expose the solid Riluzole-¹³C,¹⁵N₂ powder to elevated temperatures (e.g., 70°C) in a calibrated oven for an extended period (e.g., 7 days).

-

Concurrently, prepare a solution of Riluzole-¹³C,¹⁵N₂ and expose it to the same thermal stress.

-

Analyze the stressed samples at regular intervals to assess for degradation.

-

4. Photostability Testing:

-

Objective: To determine the impact of light exposure.

-

Protocol:

-

Expose the solid Riluzole-¹³C,¹⁵N₂ and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After a specified duration of exposure, analyze both the exposed and control samples to quantify any photodegradation.

-

Stability-Indicating Method Development

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Methodological Approach:

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where Riluzole and its potential degradation products have significant absorbance (e.g., ~260-264 nm). Mass spectrometry (MS) can be coupled with LC for the identification of degradation products.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness, ensuring that it can separate and quantify Riluzole-¹³C,¹⁵N₂ in the presence of its degradants.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the stability testing and analytical method development processes.

Conclusion

Riluzole-¹³C,¹⁵N₂ demonstrates excellent stability under typical long-term storage and routine laboratory handling conditions, making it a reliable internal standard for bioanalytical applications. While comprehensive forced degradation studies specifically on the labeled compound are not publicly available, the known degradation pathways of unlabeled Riluzole provide a solid foundation for designing and executing stability-indicating studies. By following the principles outlined in the ICH guidelines and employing robust, validated analytical methods, researchers can confidently ensure the integrity of their analytical results when utilizing Riluzole-¹³C,¹⁵N₂. This guide serves as a foundational resource for drug development professionals to design and interpret stability studies for this critical analytical reagent.

The Application of Riluzole-13C,15N2 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riluzole, a benzothiazole derivative, is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism of action, while not fully elucidated, primarily involves the modulation of glutamatergic neurotransmission and the inhibition of voltage-gated sodium channels.[3][4][5] To accurately study its pharmacokinetics and bioequivalence, a stable isotope-labeled internal standard, Riluzole-13C,15N2, is indispensable. This technical guide provides an in-depth overview of the applications of Riluzole-13C,15N2 in neuroscience research, focusing on its use in quantitative bioanalysis.

Core Application: Internal Standard in Quantitative Bioanalysis

The predominant application of Riluzole-13C,15N2 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Riluzole in biological matrices such as human plasma and cerebrospinal fluid (CSF).[6][7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[8]

Experimental Workflow for Riluzole Quantification

The general workflow for quantifying Riluzole in biological samples using Riluzole-13C,15N2 as an internal standard is depicted below.

Figure 1: Experimental workflow for the quantification of Riluzole using Riluzole-13C,15N2.

Detailed Experimental Protocols

Several validated LC-MS/MS methods have been published for the quantification of Riluzole in human plasma. The following is a summary of a representative protocol.

1. Sample Preparation (Protein Precipitation) [8]

-

To a 0.050 mL aliquot of human plasma, add the internal standard, Riluzole-13C,15N2.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography [6][9]

-

Column: A C18 reversed-phase column is commonly used (e.g., ACE Excel Super C18, 2.1 × 100 mm, 3 μm).[6]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid or ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile) is employed.[6][9]

-

Flow Rate: A typical flow rate is between 0.3 and 0.9 mL/min.[6]

-

Column Temperature: The column is maintained at a constant temperature, for example, 40°C.[6]

-

Injection Volume: A small volume, typically 5 µL, is injected.[6]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[6]

-

Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

The dwell time for each transition is optimized to ensure a sufficient number of data points across the chromatographic peak.

Method Validation Parameters

Validated methods for Riluzole quantification using Riluzole-13C,15N2 as an internal standard typically demonstrate the following performance characteristics:

| Parameter | Typical Value/Range |

| Linearity Range | 0.5 - 800 ng/mL[7] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9] |

| Intra-day Precision (%CV) | < 15%[6] |

| Inter-day Precision (%CV) | < 15%[6] |

| Intra-day Accuracy (%Bias) | Within ±15%[6] |

| Inter-day Accuracy (%Bias) | Within ±15%[6] |

| Recovery | >75% in plasma[7] |

Quantitative Data from Pharmacokinetic Studies

The use of Riluzole-13C,15N2 as an internal standard has enabled the generation of high-quality pharmacokinetic data for Riluzole. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Riluzole (50 mg oral tablet) in Healthy Volunteers

| Parameter | Mean ± SD or (Range) |

| Cmax (ng/mL) | 228 ± 125[8] |

| AUC0-t (ng·h/mL) | 1,269 (high-fat meal: 1,047)[10] |

| Tmax (h) | 1.0 - 1.5[10] |

| t1/2 (h) | 9 - 15[11] |

| Absolute Bioavailability (%) | ~60 |

Table 2: Effect of a High-Fat Meal on Riluzole Pharmacokinetics

| Parameter | Change with High-Fat Meal |

| Cmax | ~45% reduction |

| AUC | ~20% reduction |

Mechanism of Action of Riluzole in Neuroscience

While Riluzole-13C,15N2 is primarily used for bioanalytical purposes, understanding the mechanism of action of Riluzole is crucial for interpreting its therapeutic effects in neuroscience. Riluzole has a multi-faceted mechanism of action centered on the modulation of glutamatergic neurotransmission.[4]

Figure 2: Signaling pathway of Riluzole's mechanism of action.

The primary neuroprotective effects of Riluzole are attributed to:

-

Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which in turn inhibits the release of glutamate.[3][4]

-

Enhancement of Glutamate Uptake: Riluzole may also increase the clearance of glutamate from the synaptic cleft by enhancing its uptake by glial cells.[11]

-

Postsynaptic Effects: Riluzole can block the postsynaptic effects of glutamate by non-competitively inhibiting N-methyl-D-aspartate (NMDA) and kainate receptors.[3][4]

Future Directions and Conclusion

The use of Riluzole-13C,15N2 as an internal standard has been instrumental in the development and regulatory approval of various formulations of Riluzole by enabling accurate and reliable bioanalytical data.[2] While its application has been primarily in pharmacokinetics and bioequivalence studies, the principles of using stable isotope-labeled compounds are fundamental to modern drug development in neuroscience.

Further research could explore the use of Riluzole labeled with positron-emitting isotopes for positron emission tomography (PET) imaging to visualize its distribution and target engagement in the central nervous system in real-time. However, current literature does not indicate that Riluzole-13C,15N2 is used for this purpose.

References

- 1. Riluzole 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Administration of Riluzole Oral Suspension During the Different Stages of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 5. A study on the pharmacokinetic bioequivalence of oral tablet formulations of riluzole among healthy volunteers utilizing HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmjournal.ru [pharmjournal.ru]

- 10. Riluzole - Wikipedia [en.wikipedia.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Riluzole in Human Plasma using Riluzole-¹³C,¹⁵N₂ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Riluzole in human plasma using a stable isotope-labeled internal standard, Riluzole-¹³C,¹⁵N₂. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a simple and rapid sample preparation procedure. This analytical method is highly suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Riluzole. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Introduction

Riluzole is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). It is believed to exert its therapeutic effects by inhibiting glutamate release, inactivating voltage-gated sodium channels, and interfering with intracellular signaling events.[1] Accurate and reliable quantification of Riluzole in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note details a validated LC-MS/MS method employing Riluzole-¹³C,¹⁵N₂ as the internal standard (IS), which closely mimics the analyte's behavior during extraction and ionization, thereby improving the reliability of the results.

Experimental

Materials and Reagents

-

Riluzole and Riluzole-¹³C,¹⁵N₂ reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (drug-free)

Sample Preparation

A liquid-liquid extraction procedure is employed for sample preparation.

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Riluzole-¹³C,¹⁵N₂ internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

Alternatively, a simpler protein precipitation method can be used:

-

To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard.[1]

-

Vortex for 2 minutes.[1]

-

Centrifuge at 12,000 rpm for 10 minutes.[1]

-

Transfer the supernatant for injection.[1]

Liquid Chromatography

-

Column: Zorbax-SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent[2]

-

Mobile Phase: 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The specific gradient or isocratic conditions may vary. A common mobile phase composition is a mixture of 0.1% formic acid and acetonitrile (e.g., 10:90 v/v).[2]

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Riluzole | 235.0 | 165.9 | 200 | 28 |

| Riluzole-¹³C,¹⁵N₂ | 238.1 | 169.0 | 200 | 28 |

Results and Discussion

The method was validated for linearity, sensitivity, accuracy, precision, and recovery.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500.0 ng/mL for Riluzole in human plasma.[2] The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.[2]

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four concentration levels (LLOQ, low, medium, and high QC).

Table 2: Precision and Accuracy Data

| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| 0.5 (LLOQ) | 2.3 | 5.7 | 101.1 | 101.2 |

| 1.5 (Low QC) | 1.5 | 3.4 | 98.7 | 99.5 |

| 250 (Mid QC) | 0.6 | 1.4 | 97.1 | 98.8 |

| 400 (High QC) | 1.2 | 2.1 | 99.3 | 100.4 |

Data adapted from a study utilizing Riluzole-¹³C,¹⁵N₂ as an internal standard.[2]

Experimental Workflow

Riluzole Signaling Pathway

Riluzole's neuroprotective effects are multifactorial, primarily involving the modulation of glutamatergic neurotransmission.[1]

Conclusion

This application note provides a detailed protocol for the quantitative analysis of Riluzole in human plasma by LC-MS/MS using Riluzole-¹³C,¹⁵N₂ as an internal standard. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals in the field of neuropharmacology. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data of the highest quality.

References

Application of Riluzole-13C,15N2 in Pharmacokinetic Studies of Riluzole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the stable isotope-labeled compound Riluzole-13C,15N2 in the pharmacokinetic analysis of Riluzole. The use of isotopically labeled internal standards is a robust method in quantitative bioanalysis, offering high precision and accuracy by minimizing variations in sample preparation and instrument response.

Introduction

Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic regimens. Stable isotope-labeled drugs, such as Riluzole-13C,15N2, serve as ideal internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the unlabeled drug in biological matrices.[1][2] This application note outlines the methodology for utilizing Riluzole-13C,15N2 in pharmacokinetic studies of Riluzole.

Stable isotope labeling is a technique where non-radioactive isotopes, such as carbon-13 and nitrogen-15, are incorporated into a molecule.[3] These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing them to be distinguished by mass spectrometry.[3] This technique is highly sensitive and allows for precise tracking of molecules through biochemical pathways.[3]

Pharmacokinetic Profile of Riluzole

Riluzole is well-absorbed orally, with approximately 90% of the dose being absorbed.[4] However, it undergoes extensive first-pass metabolism in the liver, resulting in an absolute bioavailability of about 60%.[4][5] The metabolism of Riluzole is primarily mediated by cytochrome P450 1A2 (CYP1A2) through hydroxylation, followed by glucuronidation.[4][6][7] There is significant inter-individual variability in Riluzole clearance, which is influenced by factors such as gender and smoking status.[8]

Experimental Protocols

Bioanalytical Method using LC-MS/MS

A sensitive and selective LC-MS/MS method is the standard for the quantification of Riluzole in biological samples like human plasma. The use of Riluzole-13C,15N2 as an internal standard is critical for accurate quantification.[9][10][11]

1. Sample Preparation (Protein Precipitation)

This protocol is a common and efficient method for extracting Riluzole from plasma samples.[12]

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (Riluzole-13C,15N2 in a suitable solvent like methanol).

-

Add 1.0 mL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the tubes at 4000 rpm for 15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 250 µL of the mobile phase.

-

Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

The following are typical chromatographic conditions for the separation of Riluzole and its internal standard.

| Parameter | Value |

| Column | C18 column (e.g., 100 mm x 4.6 mm, 5 µm)[13] |

| Mobile Phase | 0.1% Formic acid in water and Acetonitrile (e.g., 30:70 v/v)[14] |

| Flow Rate | 0.9 mL/min[13][14] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Injection Volume | 20 µL |

3. Mass Spectrometry Conditions

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

| Parameter | Riluzole | Riluzole-13C,15N2 |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 235.0[13][14] | 238.0 (approx.) |

| Product Ion (m/z) | 165.9[13][14] | 168.9 (approx.) |

| Dwell Time | 200 ms[13][15] | 200 ms |

Note: The exact m/z values for Riluzole-13C,15N2 will depend on the specific labeling pattern. The values provided are illustrative.

Data Presentation

Table 1: Pharmacokinetic Parameters of Riluzole in Healthy Subjects

The following table summarizes key pharmacokinetic parameters of Riluzole following a single oral dose of 50 mg.

| Parameter | Mean Value | Standard Deviation (SD) or Coefficient of Variation (CV) |

| Cmax (ng/mL) | 173 | ± 72 (SD)[4] |

| Tmax (min) | 60 - 90 | -[4] |

| AUC (Area Under the Curve) | Varies significantly | High inter-individual variability[8] |

| Absolute Bioavailability | ~60% | CV = 30%[6] |

| Protein Binding | 96% | -[6] |

| Clearance | 51.4 L/hr (for a nonsmoking male) | Inter-individual variability: 51.4%[8] |

Data compiled from multiple sources. Values can vary based on the study population and conditions.

Table 2: LC-MS/MS Method Validation Parameters

A summary of typical validation parameters for a bioanalytical method for Riluzole.

| Parameter | Typical Range/Value |

| Linearity Range | 0.10 - 500 ng/mL[14] or 0.5 - 300 ng/mL[13] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9][13] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 80% |

Visualizations

Experimental Workflow for Riluzole Pharmacokinetic Analysis

Caption: Workflow for Riluzole Pharmacokinetic Analysis using LC-MS/MS.

Riluzole Metabolism Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Detection [iris-biotech.de]

- 3. metsol.com [metsol.com]

- 4. medsinfo.com.au [medsinfo.com.au]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 8. Population pharmacokinetics of riluzole in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, Bioavailability, and Swallowing Safety With Riluzole Oral Film - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]

- 14. Bioanalysis of riluzole in human plasma by a sensitive LC-MS/MS method and its application to a pharmacokinetic study in South Indian subjects - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. pharmjournal.ru [pharmjournal.ru]

Application Note: Sample Extraction Techniques for Riluzole Quantification in Human Plasma using an Isotopic Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Riluzole.

Introduction: Riluzole is a glutamate inhibitor used in the treatment of amyotrophic lateral sclerosis (ALS). Accurate and reliable quantification of Riluzole in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), such as Riluzole-¹³C,¹⁵N₂, is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision.

This application note details two robust and validated sample extraction methodologies for Riluzole from human plasma using an isotopic internal standard: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Liquid-Liquid Extraction (LLE)

This protocol describes a sensitive and selective method for the extraction of Riluzole from human plasma using LLE, which is effective at removing phospholipids and other matrix components that can cause ion suppression.

Experimental Workflow: LLE

Caption: Workflow for Riluzole extraction using the LLE method.

Detailed LLE Protocol

1. Materials and Reagents:

-

Riluzole reference standard

-

Riluzole-¹³C,¹⁵N₂ internal standard (IS)

-

HPLC-grade methanol and acetonitrile

-

HPLC-grade water

-

Formic acid

-

Water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Human plasma (blank)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

2. Sample Preparation:

-

Pipette 200 µL of the human plasma sample into a clean microcentrifuge tube[1].

-

Add 50 µL of the Riluzole-¹³C,¹⁵N₂ internal standard working solution (e.g., 250 ng/mL in methanol) to the plasma sample[1].

3. Extraction Procedure:

-

Add 1.0 mL of the selected organic extraction solvent (e.g., ethyl acetate) to the tube.

-

Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing.

-

Centrifuge the sample at approximately 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous phase.

-

Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100-200 µL of the mobile phase.

-

Vortex briefly and transfer the solution to an autosampler vial for analysis.

Method 2: Protein Precipitation (PPT)

PPT is a simpler, faster, and higher-throughput alternative to LLE. It involves adding a water-miscible organic solvent to the plasma to denature and precipitate proteins. This method is particularly suitable for early-stage drug discovery and high-volume studies.[2]

Experimental Workflow: PPT

Caption: Workflow for Riluzole extraction using the PPT method.

Detailed PPT Protocol

1. Materials and Reagents:

-

Riluzole reference standard

-

Riluzole-¹³C,¹⁵N₂ internal standard (IS)

-

HPLC-grade acetonitrile

-

Human plasma (blank)

-

Microcentrifuge tubes or 96-well plates

2. Sample Preparation & Extraction:

-

Pipette 50 µL of the human plasma sample into a microcentrifuge tube or a well of a 96-well plate[2][3].

-

Add 200 µL of cold acetonitrile containing the Riluzole-¹³C,¹⁵N₂ internal standard at the desired concentration (a 4:1 solvent-to-plasma ratio)[2].

-

Vortex the mixture for 2 minutes to ensure complete protein precipitation[2].

-

Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins[2].

-

Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis[2]. For some methods, a dilution step may be required before injection[2].

LC-MS/MS Analytical Conditions

The following are typical analytical conditions for the quantification of Riluzole and its isotopic standard.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system |

| Column | C18 reverse-phase column (e.g., Zorbax-SB-C18, 4.6 x 75 mm, 3.5 µm)[1][4] |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[1][4] |

| Flow Rate | Isocratic or gradient elution at a flow rate suitable for the column dimensions (e.g., 0.3 - 0.9 mL/min)[2][5] |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Riluzole: m/z 235.0 → 165.9[1][4]Riluzole-¹³C,¹⁵N₂ (IS): m/z 238.1 → 169.0[1][4] |

Summary of Method Performance Data

The following table summarizes the quantitative performance characteristics of a validated LC-MS/MS method using Liquid-Liquid Extraction with an isotopic internal standard.

| Parameter | Result |

| Extraction Method | Liquid-Liquid Extraction |

| Internal Standard | Riluzole-¹³C,¹⁵N₂[1][4] |

| Linearity Range | 0.5 - 500.0 ng/mL[1][4] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][4] |

| Accuracy (Between-Batch) | 98.8 - 101.2%[1][4] |

| Precision (Between-Batch %CV) | 1.4 - 5.7%[1][4] |

| Recovery (PPT Method) | An automated PPT method showed average recoveries of 95-102% for Riluzole and 98% for the IS[3]. |

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Quantitative estimation of riluzole in human plasma by LC-ESI-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmjournal.ru [pharmjournal.ru]

Application Note: High-Throughput Analysis of Riluzole in Human Plasma for Therapeutic Drug Monitoring Using Riluzole-¹³C,¹⁵N₂ as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Riluzole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Riluzole-¹³C,¹⁵N₂, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocol employs a simple protein precipitation for sample preparation, allowing for a high-throughput workflow.

Introduction

Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Therapeutic drug monitoring of Riluzole is crucial to optimize treatment efficacy and minimize potential side effects, given the variability in its pharmacokinetics among patients.[3] Factors such as gender and smoking status can influence Riluzole clearance.[3] This method provides a reliable tool for researchers and clinicians to accurately measure Riluzole concentrations in plasma. The use of a stable isotope-labeled internal standard (SIL-IS), Riluzole-¹³C,¹⁵N₂, is the gold standard for quantitative mass spectrometry assays as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[4]

Experimental

Materials and Reagents

-

Riluzole analytical standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K₂EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Stock and Working Solutions

-

Riluzole Stock Solution (1 mg/mL): Accurately weigh and dissolve Riluzole in methanol.

-

Riluzole-¹³C,¹⁵N₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Riluzole-¹³C,¹⁵N₂ in methanol.

-

Working Solutions: Prepare serial dilutions of the Riluzole stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard by diluting the stock solution in acetonitrile.

Analytical Procedure

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[5][6]

-

Allow plasma samples to thaw at room temperature.

-

Vortex mix the plasma samples to ensure homogeneity.

-

To 50 µL of plasma, add 150 µL of the internal standard working solution in acetonitrile.[5][6]

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm)

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient elution to ensure separation of Riluzole from endogenous plasma components.

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of Riluzole in human plasma.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL[5][6] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[8] |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 15% |

| Accuracy | 85 - 115% |

| Recovery | > 75%[11] |

Table 2: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Riluzole | 235.0[8][10] | 165.9[8][10] |

| Riluzole-¹³C,¹⁵N₂ (IS) | 238.1[10][11] | 169.0[10][11] |

Detailed Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Riluzole and dissolve in 10 mL of methanol.

-

Accurately weigh 1 mg of Riluzole-¹³C,¹⁵N₂ and dissolve in 1 mL of methanol.

-

-

Riluzole Working Standards:

-

Perform serial dilutions of the Riluzole primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standards at concentrations of 10, 20, 50, 100, 500, 1000, 5000, and 10000 ng/mL.

-

-

Calibration Curve Standards (in plasma):

-

Spike 5 µL of each working standard into 95 µL of blank human plasma to achieve final concentrations of 0.5, 1, 2.5, 5, 25, 50, 250, and 500 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) from a separate weighing of the Riluzole standard.

-

Protocol 2: Plasma Sample Extraction

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of the respective plasma sample into the labeled tubes.

-

Prepare the protein precipitation reagent by diluting the Riluzole-¹³C,¹⁵N₂ stock solution in acetonitrile to a final concentration of 100 ng/mL.

-

Add 150 µL of the protein precipitation reagent to each tube.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge the tubes at 10,000 x g for 5 minutes at room temperature.

-

Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for Riluzole TDM.

Caption: Simplified mechanism of Riluzole action.

Conclusion

The described LC-MS/MS method using Riluzole-¹³C,¹⁵N₂ as an internal standard provides a sensitive, specific, and reliable assay for the quantification of Riluzole in human plasma. The simple sample preparation procedure and the robustness of the method make it well-suited for high-throughput therapeutic drug monitoring and pharmacokinetic research in patients undergoing Riluzole treatment.

References

- 1. Riluzole pharmacokinetics in young patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Population pharmacokinetics of riluzole in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Riluzole-13C,15N2 - Acanthus Research [acanthusresearch.com]

- 8. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]

- 9. pharmjournal.ru [pharmjournal.ru]

- 10. researchgate.net [researchgate.net]

- 11. UPLC-MS/MS assay of riluzole in human plasma and cerebrospinal fluid (CSF): Application in samples from spinal cord injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Riluzole-¹³C,¹⁵N₂

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in the bioanalysis of Riluzole using its stable isotope-labeled internal standard, Riluzole-¹³C,¹⁵N₂.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Riluzole-¹³C,¹⁵N₂ as an internal standard?

A1: Riluzole-¹³C,¹⁵N₂ is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically identical to the analyte (Riluzole), it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement) and variability in extraction recovery.[1] This co-behavior allows for accurate correction of these effects, leading to more precise and reliable quantification of Riluzole in complex biological matrices like plasma.[2]

Q2: What are "matrix effects" in the context of Riluzole bioanalysis?

A2: Matrix effects are the alteration of the ionization efficiency of Riluzole by co-eluting, often unidentified, components in the sample matrix (e.g., plasma).[3] These effects can lead to either a suppression or enhancement of the Riluzole signal, which can result in inaccurate quantification if not properly addressed.[2] Riluzole has high protein binding, which can contribute to significant matrix effects in LC-MS/MS analysis.[4]

Q3: How do I quantitatively assess matrix effects for my Riluzole assay?

A3: Matrix effects should be quantitatively assessed during method validation by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of Riluzole in a post-extraction spiked blank matrix sample to the peak area of Riluzole in a neat solution at the same concentration. The use of Riluzole-¹³C,¹⁵N₂ allows for the calculation of an IS-normalized MF, which should be close to 1, indicating effective compensation for matrix effects.[1][2] According to FDA guidelines, the matrix effect should be evaluated in at least six different lots of the biological matrix.[5][6]

Q4: What are the recommended MRM transitions for Riluzole and Riluzole-¹³C,¹⁵N₂?

A4: A validated method for the quantification of Riluzole in human plasma utilized the following multiple reaction monitoring (MRM) transitions for the respective [M+H]⁺ ions:

-

Riluzole: m/z 235.0 → 165.9

-

Riluzole-¹³C,¹⁵N₂ (IS): m/z 238.1 → 169.0[7]

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Solution |

| High variability in Riluzole / Riluzole-¹³C,¹⁵N₂ peak area ratios across different plasma lots. | Inconsistent matrix effects between different plasma sources that are not fully compensated by the internal standard. | - Evaluate matrix effects in at least six individual lots of plasma to understand the variability.[5][6]- Optimize the sample cleanup procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove more interfering components.- Adjust chromatographic conditions to better separate Riluzole from matrix interferences. |

| Low recovery of Riluzole and Riluzole-¹³C,¹⁵N₂. | Inefficient extraction from the plasma matrix. This can be a significant issue for highly protein-bound drugs like Riluzole.[1][4] | - Optimize the pH of the sample during extraction to ensure Riluzole is in a neutral form for better partitioning into the organic solvent.- Test different organic solvents for liquid-liquid extraction (e.g., methyl tert-butyl ether).- For protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to plasma is sufficient (e.g., 4:1 v/v).[8] |

| Poor peak shape (e.g., tailing, splitting) for Riluzole and/or Riluzole-¹³C,¹⁵N₂. | - Column contamination or degradation.- Inappropriate mobile phase composition. | - Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- Optimize the mobile phase pH and organic content to improve peak shape. |

| Unexpected peaks interfering with Riluzole or Riluzole-¹³C,¹⁵N₂. | - Contamination from collection tubes, solvents, or concomitant medications.- Presence of metabolites that may have similar transitions. | - Analyze blank matrix from multiple sources to check for interferences.[5][6]- If a metabolite is suspected, adjust chromatographic conditions to achieve separation.- Ensure high purity of solvents and reagents. |

| Drift in retention time. | - Changes in mobile phase composition.- Column temperature fluctuations.- Column aging. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Equilibrate the column sufficiently before each run. |

Experimental Protocols

Detailed Protocol for Matrix Effect Evaluation using Riluzole-¹³C,¹⁵N₂

This protocol is based on FDA guidelines and published methods for Riluzole analysis.[5][6]

Objective: To quantitatively assess the matrix effect on the analysis of Riluzole in human plasma using Riluzole-¹³C,¹⁵N₂ as the internal standard.

Materials:

-

Blank human plasma from at least six different donors

-

Riluzole reference standard

-

Riluzole-¹³C,¹⁵N₂ internal standard

-

HPLC-grade acetonitrile, methanol, and formic acid

-

Reagent grade water

-

Appropriate LC-MS/MS system and analytical column (e.g., C18)

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of Riluzole and Riluzole-¹³C,¹⁵N₂ in methanol.

-

Prepare working solutions of Riluzole at low and high concentrations (e.g., corresponding to LLOQ and HQC levels) by diluting the stock solution with mobile phase.

-

Prepare a working solution of Riluzole-¹³C,¹⁵N₂ at the concentration to be used in the assay.

-

-

Sample Set Preparation:

-

Set 1 (Neat Solution): Spike the Riluzole working solutions (low and high concentrations) and the Riluzole-¹³C,¹⁵N₂ working solution into the mobile phase.

-

Set 2 (Post-Extraction Spike):

-

Process blank plasma from each of the six donors using the established extraction method (e.g., liquid-liquid extraction).

-

After the final evaporation step, reconstitute the dried extract with the Riluzole working solutions (low and high concentrations) and the Riluzole-¹³C,¹⁵N₂ working solution.

-

-

-

LC-MS/MS Analysis:

-

Analyze the samples from Set 1 and Set 2 using the validated LC-MS/MS method.

-

Record the peak areas for Riluzole and Riluzole-¹³C,¹⁵N₂.

-

-

Data Analysis:

-

Calculate the Matrix Factor (MF) for Riluzole:

-

MF = (Peak Area of Riluzole in Set 2) / (Peak Area of Riluzole in Set 1)

-

-

Calculate the Matrix Factor (MF) for Riluzole-¹³C,¹⁵N₂:

-

MF = (Peak Area of IS in Set 2) / (Peak Area of IS in Set 1)

-

-

Calculate the IS-Normalized Matrix Factor:

-

IS-Normalized MF = (MF of Riluzole) / (MF of Riluzole-¹³C,¹⁵N₂)

-

-

Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six plasma lots.

-

Acceptance Criteria (as per FDA guidelines):

-

The %CV of the IS-normalized matrix factor should be ≤ 15%.[6]

Quantitative Data Summary

The following tables summarize typical validation parameters for a Riluzole bioanalytical method using Riluzole-¹³C,¹⁵N₂ as the internal standard, based on published data.[7]

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | Zorbax-SB-C18 (4.6 x 75 mm, 3.5 µm) |

| Mobile Phase | 0.1% Formic Acid / Acetonitrile (10:90 v/v) |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition (Riluzole) | m/z 235.0 → 165.9 |

| MRM Transition (Riluzole-¹³C,¹⁵N₂) | m/z 238.1 → 169.0 |

| Sample Preparation | Liquid-Liquid Extraction |

Table 2: Method Validation Summary

| Parameter | Concentration (ng/mL) | Within-Batch Precision (%CV) | Between-Batch Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | 2.3 | 5.7 | 97.1 - 101.1 |

| Low QC | 1.5 | 1.5 | 3.4 | 98.8 - 101.2 |

| Mid QC | 150 | 0.6 | 1.4 | 98.8 - 101.2 |

| High QC | 350 | 0.9 | 2.1 | 98.8 - 101.2 |

Visualizations

Caption: Workflow for Matrix Effect Evaluation.

Caption: Troubleshooting Logic for Matrix Effects.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 4. pharmjournal.ru [pharmjournal.ru]

- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

addressing poor recovery of Riluzole-13C,15N2 in sample prep